molecular formula C21H24N6O3 B2770238 5-amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866345-77-9

5-amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2770238
CAS No.: 866345-77-9
M. Wt: 408.462
InChI Key: UNLVWIPAEDULQZ-UHFFFAOYSA-N
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Description

5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 5-amino-1,2,3-triazole-4-carboxamide core scaffold. The compound features a (3,4-dimethylphenyl)carbamoylmethyl group at the N1 position and a 2-ethoxyphenyl substituent on the carboxamide moiety. This structural configuration grants it unique pharmacological properties, particularly in targeting bacterial stress response pathways.

The compound is a derivative of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold, which has been extensively studied for its ability to inhibit LexA autoproteolysis, a key regulator of the bacterial SOS response . By disrupting LexA cleavage, the compound prevents SOS-mediated mutagenesis and potentiates the efficacy of existing antibiotics against resistant pathogens . Its β-turn mimetic-like structure enhances binding to LexA while maintaining low cytotoxicity, making it a promising candidate for antibacterial drug development .

Properties

IUPAC Name

5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-4-30-17-8-6-5-7-16(17)24-21(29)19-20(22)27(26-25-19)12-18(28)23-15-10-9-13(2)14(3)11-15/h5-11H,4,12,22H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLVWIPAEDULQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential therapeutic properties, particularly in:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines. For example, similar triazole derivatives have been reported to inhibit growth percentages of up to 86% against specific cancer types such as SNB-19 and OVCAR-8 .
  • Anti-inflammatory Properties : The compound may act as an inhibitor for enzymes involved in inflammatory pathways, making it a candidate for further studies in treating inflammatory diseases .

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can enhance biological activity or selectivity towards specific molecular targets.

Industrial Applications

Though not extensively documented, the compound's properties suggest potential uses in developing new materials with tailored functionalities. Its stability and reactivity make it suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study published in the ACS Omega journal investigated the anticancer properties of related triazole compounds. The findings indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction .

Case Study 2: Inflammatory Response Modulation

In silico studies have suggested that similar triazole compounds can inhibit the 5-lipoxygenase enzyme, which is critical in inflammatory responses. These findings warrant further experimental validation to explore their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 5-amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Antibacterial Activity

The target compound inhibits LexA self-cleavage in E. coli and Pseudomonas aeruginosa with an IC50 of 1.8 µM, outperforming phenylboronic derivatives (IC50 >10 µM) . In contrast, simpler triazole-carboxamides (e.g., 3q in ) lack documented LexA inhibition, underscoring the necessity of the carbamoylmethyl and ethoxyphenyl groups for SOS response targeting.

Anticancer Activity

While the target compound is primarily antibacterial, analogues like 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide exhibit antiproliferative activity (GP = -27.30% in SNB-75 cells) . This divergence highlights the scaffold’s versatility but also the trade-off between antibacterial and anticancer optimization.

Biological Activity

5-amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H22N6O3
  • Molecular Weight : 394.4 g/mol
  • IUPAC Name : 5-amino-N-(3,4-dimethylphenyl)-1-[2-(2-ethoxyphenyl)carbamoyl]triazole-4-carboxamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.
  • Introduction of Functional Groups : The amino group is introduced via nucleophilic substitution reactions.
  • Coupling Reactions : Phenyl groups are attached using methods such as Suzuki or Heck coupling.
  • Carbamoylation : Involves reacting intermediates with isocyanates or carbamoyl chlorides.

Biological Activity

The biological activity of 5-amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been evaluated in various studies:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this triazole have shown activity against various cancer cell lines. For example, triazole derivatives have been reported to inhibit the growth of colon carcinoma HCT-116 with IC50 values around 6.2 μM .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties:

  • Mechanism : They inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, disrupting cell membrane integrity.
  • Efficacy : Similar compounds have demonstrated significant antifungal activity against strains like Aspergillus niger and Candida albicans with varying IC50 values .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The triazole ring can interact with specific enzymes or receptors, modulating their activity.
  • Cellular Pathways : It may influence pathways related to cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other triazole derivatives:

Compound NameStructureBiological Activity
1,2,3-TriazoleSimple structureLimited activity
5-amino-1H-triazoleAmino group presentModerate activity
N-(3,4-dimethylphenyl)-triazoleSimilar phenyl structureEnhanced activity

The presence of multiple functional groups in 5-amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide contributes to its enhanced biological profile compared to simpler analogs.

Case Studies

Several studies have highlighted the potential applications of triazole derivatives:

  • Cancer Therapy : A study demonstrated that a related compound significantly inhibited RET kinase activity in cancer cells .
  • Antifungal Treatments : Research indicated that certain triazoles effectively treated systemic fungal infections in animal models .

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